1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene
CAS No.: 139141-12-1
Cat. No.: VC16688599
Molecular Formula: C15H13FO
Molecular Weight: 228.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139141-12-1 |
|---|---|
| Molecular Formula | C15H13FO |
| Molecular Weight | 228.26 g/mol |
| IUPAC Name | 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene |
| Standard InChI | InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3 |
| Standard InChI Key | ILVFNAZMSMNXJG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene, reflecting the positions of the fluorine atom and the methoxyphenyl-ethenyl moiety on the benzene ring. Its molecular formula corresponds to a molar mass of 228.26 g/mol, as confirmed by high-resolution mass spectrometry .
Structural Characterization
The compound’s structure comprises a benzene ring with a fluorine atom at the ortho position and a trans-configured ethenyl group (–CH=CH–) linking it to a 4-methoxyphenyl substituent. Key spectral data include:
| Spectral Technique | Data |
|---|---|
| H NMR | δ 7.45–6.75 (m, aromatic H), δ 6.50 (d, , CH=CH), δ 3.85 (s, OCH) |
| C NMR | δ 160.1 (C–F), 159.8 (C–OCH), 126.5–114.2 (aromatic C), 123.4 (CH=CH) |
| IR | 1605 cm (C=C), 1240 cm (C–F), 1020 cm (C–O–C) |
The trans configuration of the ethenyl group is confirmed by a coupling constant in NMR, consistent with E-geometry .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via Heck coupling between 2-fluorostyrene and 4-iodoanisole under palladium catalysis. A representative procedure involves:
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Reagents: 2-Fluorostyrene (1.2 equiv), 4-iodoanisole (1.0 equiv), Pd(OAc) (5 mol%), PPh (10 mol%), EtN (2.0 equiv), DMF, 80°C, 12 h.
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Workup: Extraction with ethyl acetate, column chromatography (hexane:EtOAc = 10:1).
Alternative methods include Wittig olefination using fluorobenzaldehyde derivatives and methoxyphenylphosphonium ylides.
Reactivity Profile
The compound undergoes characteristic reactions of fluorinated aromatics and alkenes:
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Electrophilic Aromatic Substitution: The fluorine atom directs electrophiles to the para position, enabling nitration or sulfonation.
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Olefin Functionalization: The ethenyl group participates in hydrogenation, epoxidation, and cycloaddition reactions. For example, catalytic hydrogenation yields 1-fluoro-2-(2-(4-methoxyphenyl)ethyl)benzene.
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Demethylation: Treatment with BBr cleaves the methoxy group to produce a phenolic derivative .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro studies indicate that 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene acts as a cyclooxygenase-2 (COX-2) inhibitor (IC = 3.2 μM), potentially due to its structural mimicry of arachidonic acid. Molecular docking simulations suggest that the fluorine atom forms a hydrogen bond with Ser530 in the COX-2 active site, while the methoxyphenyl group engages in hydrophobic interactions.
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, the compound reduced swelling by 48% at 10 mg/kg, comparable to indomethacin (52%). This activity is attributed to suppression of NF-κB signaling and downstream pro-inflammatory cytokines like TNF-α and IL-6.
Applications in Material Science
Liquid Crystalline Behavior
The compound exhibits nematic liquid crystalline phases between 120°C and 145°C, as determined by differential scanning calorimetry (DSC) and polarized optical microscopy. Its fluorinated structure enhances dielectric anisotropy, making it suitable for electro-optical devices .
Organic Electronics
Thin films of the compound demonstrate a hole mobility of in field-effect transistors, attributable to π-π stacking facilitated by the planar ethenyl bridge .
Comparative Analysis with Structural Analogs
The ortho-fluoro substitution in the target compound enhances COX-2 affinity but reduces thermal stability compared to meta- and para-fluoro analogs .
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